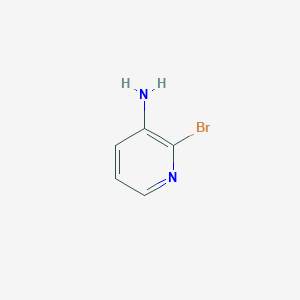

2-Bromo-3-pyridinamine

Beschreibung

The exact mass of the compound 3-Amino-2-bromopyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDVVTLISGIPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349070 | |

| Record name | 3-Amino-2-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39856-58-1 | |

| Record name | 3-Amino-2-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2-Bromo-3-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-3-pyridinamine (also known as 3-Amino-2-bromopyridine), a key intermediate in pharmaceutical and chemical synthesis. This document outlines its quantitative physical data, detailed experimental protocols for property determination, and a visual representation of a relevant synthetic workflow.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, reaction optimization, and integration into drug discovery pipelines. A summary of these properties is presented below.

| Physical Property | Value | Notes |

| Molecular Formula | C₅H₅BrN₂ | |

| Molecular Weight | 173.01 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline powder or solid | |

| Melting Point | 63-72 °C or 124-128 °C | Significant discrepancies exist in reported values, suggesting potential polymorphism or sample impurities affecting measurements.[1] It is highly recommended to determine the melting point of a specific batch before use. |

| Boiling Point | Approx. 257-259 °C | |

| Density | 1.7 - 1.8 g/cm³ | |

| Solubility | Slightly soluble in water; Soluble in ethanol (B145695) and dichloromethane | |

| pKa | ~3-4 (for the conjugate acid) | This value pertains to the basicity of the pyridine (B92270) nitrogen. |

Experimental Protocols

Accurate determination of physical properties is fundamental for chemical characterization. The following are detailed methodologies for key experiments.

Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes (sealed at one end), thermometer or digital temperature probe, mortar and pestle.[1]

-

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[4]

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[5] This can be achieved by tapping the sealed end of the tube on a hard surface.[4]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

For an unknown or to verify a wide-ranging literature value, a rapid initial heating (10-20 °C/minute) can be performed to find an approximate melting range.[1]

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Begin heating again at a slow, controlled rate (1-2 °C/minute) to ensure thermal equilibrium between the sample and the thermometer.[1]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating at the same rate and record the temperature at which the entire sample has melted (T2).

-

The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1 °C).

-

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus: Thiele tube or small test tube, thermometer, capillary tube (sealed at one end), heating source (e.g., Bunsen burner or heating mantle), and a liquid with a high boiling point (e.g., mineral oil).[6][7]

-

Procedure:

-

Place a small amount of liquid this compound (if melted) into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[7]

-

Attach the test tube to a thermometer using a rubber band or wire.[6]

-

Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.[6][7]

-

Gently heat the side arm of the Thiele tube.[6]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[6]

-

Density Determination

Objective: To determine the mass per unit volume of the solid.

Methodology:

-

Apparatus: Graduated cylinder, analytical balance, and a liquid in which this compound is insoluble (e.g., a saturated solution of the compound in water or a non-reactive, dense organic solvent).

-

Procedure (by displacement):

-

Weigh a known mass of the this compound solid using an analytical balance. Record this mass (m).

-

Add a known volume of the displacement liquid to a graduated cylinder and record the initial volume (V1).

-

Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

-

Record the new volume (V2).

-

The volume of the solid is the difference between the final and initial volumes (V = V2 - V1).

-

Calculate the density using the formula: ρ = m/V.

-

Solubility Determination

Objective: To qualitatively assess the solubility of the compound in various solvents.

Methodology:

-

Apparatus: Small test tubes, spatula, vortex mixer (optional), and a selection of solvents (e.g., water, ethanol, dichloromethane).

-

Procedure:

-

Place a small, accurately measured amount of this compound (e.g., 10 mg) into a test tube.[8]

-

Add a small volume of the solvent (e.g., 1 mL) to the test tube.[3]

-

Vigorously shake or vortex the test tube for 1-2 minutes.[2]

-

Visually inspect the solution to see if the solid has completely dissolved.

-

If the solid dissolves, it is considered soluble in that solvent at that concentration. If it remains undissolved, it is considered insoluble or slightly soluble.

-

Repeat the procedure for each solvent to be tested.

-

pKa Determination

Objective: To determine the acid dissociation constant of the conjugate acid of the pyridinamine.

Methodology:

-

Apparatus: pH meter, burette, beaker, magnetic stirrer, and standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

Procedure (Potentiometric Titration):

-

Dissolve a precise amount of this compound in a suitable solvent, typically a water-methanol mixture to ensure solubility.[9]

-

The solution is then titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the titration curve. It is the pH at which half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

-

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of a halogenated pyridinamine derivative, a process for which this compound is a common precursor or product. This workflow highlights the key stages from starting materials to a purified final product.

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ws [chem.ws]

- 4. byjus.com [byjus.com]

- 5. ursinus.edu [ursinus.edu]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. enamine.net [enamine.net]

An In-depth Technical Guide to 2-Bromo-3-pyridinamine: Chemical Structure, Bonding, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-pyridinamine, also known by its IUPAC name 2-bromopyridin-3-amine, is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a pyridine (B92270) ring substituted with both a nucleophilic amino group and a reactive bromine atom, imparts a versatile reactivity profile. This document provides a comprehensive technical overview of the chemical structure, bonding characteristics, spectroscopic data, and synthetic applications of this compound, making it an essential resource for professionals engaged in drug discovery and development.

Chemical Structure and Identification

This compound is a substituted pyridine derivative. The pyridine ring, an aromatic heterocycle, is functionalized at the C2 and C3 positions with a bromine atom and an amino group, respectively. This substitution pattern is crucial to its chemical behavior and utility in synthesis.

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 2-bromopyridin-3-amine[1] |

| CAS Number | 39856-58-1[1][2][3] |

| Molecular Formula | C₅H₅BrN₂[1][3] |

| Molecular Weight | 173.01 g/mol [1][2][3] |

| Canonical SMILES | C1=CC(=C(N=C1)Br)N |

| InChI | InChI=1S/C5H5BrN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2[2] |

| InChIKey | HKDVVTLISGIPFE-UHFFFAOYSA-N[2] |

Chemical Bonding and Molecular Properties

The chemical properties of this compound are dictated by the interplay of the electron-withdrawing bromine atom, the electron-donating amino group, and the aromatic pyridine ring. The nitrogen atom in the pyridine ring is sp² hybridized and is more electronegative than carbon, leading to a degree of electron deficiency in the ring, particularly at the α (C2, C6) and γ (C4) positions.

The amino group at the C3 position acts as an activating group through resonance, donating electron density into the ring. Conversely, the bromine atom at the C2 position is an ortho, para-directing deactivator, withdrawing electron density via induction but donating weakly through resonance. This electronic arrangement makes the molecule a versatile substrate for various organic reactions. Intermolecular hydrogen bonding is possible due to the presence of the amino group, which influences its physical properties such as its melting point.

Table 2: Physicochemical and Computed Properties

| Property | Value | Reference |

|---|---|---|

| Physical Form | Solid (Pale yellow to orange or cream to dark brown crystals/powder) | [4] |

| Melting Point | 76-80 °C | [2][3][4] |

| XLogP3 | 1.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 171.96361 Da | [1] |

| Polar Surface Area | 38.9 Ų |[1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

Table 3: Key Spectroscopic Data

| Technique | Observed Features |

|---|---|

| ¹H NMR | Spectral data is available, showing characteristic peaks for the aromatic protons and the amine protons.[5] |

| IR Spectroscopy | Expected to show N-H stretching vibrations for the primary amine, C-N stretching, and characteristic absorptions for the substituted aromatic ring. |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). |

| Crystal Structure | Crystal structure data is available in the Cambridge Structural Database (CSD), providing precise bond lengths and angles.[1] |

Reactivity and Synthetic Applications

This compound is a valuable intermediate in organic synthesis, primarily due to its dual functionality which allows for selective chemical transformations.[6]

Caption: Key reactive sites and common transformations.

-

Amino Group Reactivity : The amino group can act as a nucleophile, undergoing reactions such as acylation and alkylation. It also directs electrophilic aromatic substitution to the ortho and para positions (C4 and C6).

-

Bromo Group Reactivity : The bromine atom is a good leaving group, making the C2 position susceptible to nucleophilic aromatic substitution under certain conditions. More importantly, it serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[7] This allows for the facile introduction of a wide range of substituents at this position.

This versatile reactivity makes this compound a key precursor in the synthesis of complex, biologically active molecules, including fused indole (B1671886) systems, and compounds with antimicrobial and anti-inflammatory properties.[6][7]

Experimental Protocols: Synthesis

A common synthetic route to this compound involves the Hofmann degradation of 3-bromo-2-pyridinecarboxamide.

Protocol: Synthesis via Hofmann Degradation [8]

-

Preparation of Hypobromite (B1234621) Solution : A solution of sodium hypobromite is prepared by the dropwise addition of liquid bromine to a cooled (-5 to 0 °C) solution of sodium hydroxide (B78521) (2.0-4.0 M). The mixture is allowed to react for approximately one hour.

-

Addition of Amide : 3-Bromo-2-pyridinecarboxamide is added to the hypobromite solution at room temperature until fully dissolved.

-

Degradation Reaction : The reaction mixture is heated to 50-80 °C for 0.5-2 hours. For example, a reaction at 70 °C for 1 hour has been reported.

-

Work-up and Isolation : The mixture is cooled to 0 °C to precipitate the crude product. The filtrate is then extracted with an organic solvent (e.g., n-hexane or dichloromethane). The organic extracts are combined, the solvent is removed under reduced pressure, and the crude products are combined.

-

Purification : The final product is purified by recrystallization from a suitable solvent like petroleum ether to yield this compound.

Caption: Workflow for the synthesis of this compound.

Role in Drug Discovery and Development

This compound is a significant scaffold in medicinal chemistry. Its ability to participate in a wide range of chemical reactions makes it an ideal starting material for the synthesis of diverse compound libraries for high-throughput screening. It is a key intermediate in the development of therapeutic agents targeting various conditions, including neurological and infectious diseases, as well as in the creation of potent enzyme inhibitors.[6] Furthermore, its derivatives are utilized in the agrochemical industry for the formulation of herbicides and pesticides.[6]

Safety and Handling

This compound is classified as acutely toxic if swallowed, causes skin irritation, and may cause respiratory irritation. It can cause serious eye damage.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be worn when handling this compound.[2][3] It should be stored in a well-ventilated place, away from incompatible materials.

Table 4: GHS Hazard Information

| Code | Hazard Statement |

|---|---|

| H301 | Toxic if swallowed.[2][3] |

| H315 | Causes skin irritation.[2][3] |

| H318 | Causes serious eye damage.[3] |

| H335 | May cause respiratory irritation.[2][3] |

Conclusion

This compound is a highly versatile and valuable heterocyclic compound for chemical synthesis. Its distinct structural features—an electron-donating amino group and a synthetically malleable bromine atom on a pyridine core—provide a robust platform for the construction of complex molecular architectures. A thorough understanding of its chemical structure, bonding, reactivity, and handling is crucial for its effective and safe utilization in research and development, particularly in the quest for novel pharmaceutical and agrochemical agents.

References

- 1. 3-Amino-2-bromopyridine | C5H5BrN2 | CID 642816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-2-bromopyridine 97 39856-58-1 [sigmaaldrich.com]

- 3. 3-Amino-2-bromopyridine 97 39856-58-1 [sigmaaldrich.com]

- 4. 3-Amino-2-bromopyridine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 3-Amino-2-bromopyridine(39856-58-1) 1H NMR spectrum [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-Amino-2-bromopyridine 97 39856-58-1 [sigmaaldrich.com]

- 8. CN101704781A - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Bromo-3-pyridinamine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3-pyridinamine, a key intermediate in pharmaceutical and materials science research. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural and electronic properties of this molecule.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. It is important to note that while IR data is readily available, specific, publicly accessible high-resolution NMR and full mass spectrum data for this compound are limited. Therefore, the NMR and Mass Spectrometry data presented are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~ 7.2 - 7.4 | Doublet of doublets (dd) | J(H4-H5) ≈ 7-8 Hz, J(H4-H6) ≈ 1-2 Hz |

| H-5 | ~ 6.8 - 7.0 | Doublet of doublets (dd) | J(H5-H4) ≈ 7-8 Hz, J(H5-H6) ≈ 4-5 Hz |

| H-6 | ~ 7.8 - 8.0 | Doublet of doublets (dd) | J(H6-H5) ≈ 4-5 Hz, J(H6-H4) ≈ 1-2 Hz |

| -NH₂ | ~ 4.5 - 5.5 | Broad singlet (s) | - |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 110 - 115 |

| C-3 | ~ 145 - 150 |

| C-4 | ~ 125 - 130 |

| C-5 | ~ 120 - 125 |

| C-6 | ~ 140 - 145 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H asymmetric & symmetric stretching (primary amine) |

| 3200 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Strong | N-H scissoring (bending) |

| 1580 - 1450 | Strong | C=C and C=N ring stretching |

| 1350 - 1250 | Medium | Aromatic C-N stretching |

| 1100 - 1000 | Medium | C-Br stretching |

| 850 - 750 | Strong | C-H out-of-plane bending |

Sample State: Solid (ATR)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Relative Intensity (%) | Assignment |

| 173/175 | High | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 94 | Medium | [M - Br]⁺ |

| 67 | Medium | [M - Br - HCN]⁺ |

Ionization Mode: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to yield high-quality, reproducible data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) TMS

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H spectrum using a standard pulse program (e.g., 'zg30').

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a 30° pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C spectrum with proton decoupling.

-

Set the spectral width to approximately 220 ppm.

-

Use a 45° pulse angle with a relaxation delay of 2 seconds.

-

Acquire 1024 or more scans, depending on the sample concentration.

-

Process the data with an exponential window function (line broadening of 1.0 Hz) before Fourier transformation.

-

Reference the spectrum to the solvent signal of CDCl₃ at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To obtain a high-quality Attenuated Total Reflectance (ATR) FT-IR spectrum of solid this compound.[1]

Materials and Equipment:

-

This compound sample (solid)

-

FT-IR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a diamond crystal)[1]

-

Spatula

-

Isopropanol (B130326) or ethanol (B145695) for cleaning

Procedure:

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal with a soft tissue dampened with isopropanol or ethanol and allow it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Apply Pressure: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, clean the ATR crystal and the press tip thoroughly.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Materials and Equipment:

-

This compound sample

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system with an EI source, or a direct insertion probe MS.

-

Suitable solvent (e.g., methanol (B129727) or dichloromethane) if using GC-MS.

Procedure:

-

Sample Introduction:

-

GC-MS: Prepare a dilute solution of the sample in a volatile solvent. Inject a small volume (e.g., 1 µL) into the GC, which will separate the compound before it enters the mass spectrometer.

-

Direct Insertion Probe: Place a small amount of the solid sample into a capillary tube and insert it directly into the ion source.

-

-

Ionization:

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

-

Mass Analysis:

-

Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 300, to ensure detection of the molecular ion and significant fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak. For this compound, expect a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two peaks for the molecular ion at m/z 173 and 175.

-

Analyze the fragmentation pattern to identify key fragment ions, which can provide structural confirmation.

-

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Predicted ¹H NMR spin-spin coupling interactions for this compound.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-3-pyridinamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-3-pyridinamine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols to enable researchers to determine solubility in various organic solvents accurately.

Introduction

This compound (also known as 2-Amino-3-bromopyridine) is a heterocyclic aromatic amine with the chemical formula C₅H₅BrN₂. Its solubility in organic solvents is a critical parameter for its use in synthetic chemistry, particularly in reaction kinetics, purification by crystallization, and formulation development. Understanding the solubility profile is essential for process optimization and ensuring high yield and purity of the final products.

Solubility Profile

While specific quantitative data is sparse, qualitative assessments indicate that this compound exhibits solubility in certain common organic solvents. It is reported to be slightly soluble in water and soluble in organic solvents such as ethanol (B145695) and dichloromethane[1]. The basic amino group and the polar pyridine (B92270) ring suggest that its solubility will be influenced by the polarity and hydrogen-bonding capabilities of the solvent.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Water | Room Temperature | Slightly Soluble[1] | - |

| Ethanol | Room Temperature | Soluble[1] | - |

| Dichloromethane | Room Temperature | Soluble[1] | - |

| [Researcher to add other solvents] | [Specify] | [To be determined] | [Record observations] |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, the following established experimental protocols are recommended. The shake-flask method is a widely accepted technique for determining equilibrium solubility. The concentration of the dissolved solute in the saturated solution can then be determined using gravimetric or spectroscopic methods.

3.1. Equilibrium Solubility Determination: Shake-Flask Method

This method is designed to determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Objective: To prepare a saturated solution of this compound in a chosen organic solvent at a constant temperature to determine its equilibrium solubility.

Materials:

-

This compound (solid, pure form)

-

Selected organic solvents (e.g., ethanol, methanol, dichloromethane, acetone, ethyl acetate, etc.)

-

Sealed vials or flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm, compatible with the solvent)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials securely to prevent solvent evaporation. Place the vials in an orbital shaker with a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For finely dispersed solids, centrifugation may be necessary to achieve a clear separation of the solid and liquid phases.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.

3.2. Quantification of Dissolved Solute

Once the saturated solution is prepared and filtered, the concentration of this compound can be determined by the following methods.

3.2.1. Gravimetric Analysis

This is a classical and highly accurate method for determining the concentration of a non-volatile solute.

Procedure:

-

Accurately weigh a clean, dry, and pre-weighed container (e.g., an evaporating dish or a watch glass).

-

Carefully transfer a known volume or weight of the clear, saturated filtrate into the container.

-

Evaporate the solvent completely under controlled conditions. For volatile organic solvents, this can be done in a fume hood or with a gentle stream of nitrogen. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of the compound may be used.

-

Once the solvent is fully evaporated, weigh the container with the solid residue.

-

Repeat the drying and weighing process until a constant weight is obtained.

-

Calculate the solubility using the mass of the residue and the volume of the solution taken.

3.2.2. UV-Vis Spectrophotometric Analysis

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is a rapid and sensitive technique.

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Analysis of the Saturated Solution:

-

Take a known volume of the clear, saturated filtrate and dilute it with the same solvent to a concentration that falls within the range of the calibration curve. . Measure the absorbance of the diluted sample at the λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.

Caption: Experimental Workflow for Solubility Determination.

References

Navigating the Stability of 2-Bromo-3-pyridinamine: An In-depth Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-3-pyridinamine (also known as 2-Amino-3-bromopyridine), a crucial intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, providing essential data, handling protocols, and visual workflows to ensure the integrity and longevity of this compound.

Core Physicochemical Properties and Stability Profile

This compound is a solid, typically appearing as a white to light-yellow crystalline powder.[1] While generally stable under standard atmospheric conditions, its quality can be compromised over time by exposure to light and moisture.[1] Understanding its physical and chemical properties is paramount for its effective use and storage.

| Property | Data | Source(s) |

| Chemical Formula | C₅H₅BrN₂ | [1][2][3] |

| Molar Mass | 173.01 g/mol | [1][2][3] |

| Appearance | White to off-white/light yellow solid | [1] |

| Melting Point | 63-67 °C or 68-72 °C | [1][3] |

| Boiling Point | Approximately 257-259 °C | [1] |

| Solubility in Water | Slightly soluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and dichloromethane | [1] |

| pKa (conjugate acid) | ~3-4 | [1] |

| Density | 1.7 - 1.8 g/cm³ (typical range) | [1] |

Note: A discrepancy in the melting point has been observed in available literature, with ranges of 63-67°C and 124-128°C being reported. Users should verify the melting point of their specific batch.

Understanding and Mitigating Degradation

The stability of this compound is influenced by its molecular structure, which includes a pyridine (B92270) ring, an amino group, and a bromine atom.[1] These features, while key to its synthetic utility, also present potential degradation pathways.

Qualitative Stability: In air, this compound is considered relatively stable. However, prolonged exposure, particularly to light and humidity, can lead to gradual changes in its properties.[1]

Potential Degradation Pathways: While specific degradation pathways for this compound are not extensively documented, related brominated pyridines may degrade through:

-

Hydrolysis: The carbon-bromine bond can be susceptible to hydrolysis in the presence of moisture, potentially leading to the formation of 2-amino-3-hydroxypyridine.[4]

-

Photodegradation: Exposure to light, especially UV radiation, can induce the cleavage of the carbon-halogen bond, which may generate radical species and lead to a variety of degradation byproducts.[4]

Recommended Storage and Handling Protocols

To maintain the integrity and purity of this compound, strict adherence to appropriate storage and handling procedures is crucial.

Storage Conditions:

-

Temperature: Store in a cool, dry place.[4]

-

Container: The container should be tightly closed to prevent exposure to moisture and atmospheric contaminants.[4][5][6]

-

Light Exposure: Protection from light is recommended to prevent photodegradation.[4]

Handling Precautions:

-

Avoid contact with skin and eyes.[5]

-

Do not breathe dust.[5]

-

Handle in a well-ventilated area or under a chemical fume hood.[6]

-

Use personal protective equipment (PPE), including gloves, and eye protection.[3]

-

Keep away from strong oxidizing agents, strong acids, and acid chlorides.[6]

Caption: Workflow for the proper storage and handling of this compound.

Experimental Protocol for Stability Assessment

Due to the lack of publicly available quantitative stability studies for this compound, the following is an adaptable experimental protocol based on industry best practices for conducting a thorough stability analysis.

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials:

-

This compound (of known purity)

-

Calibrated stability chambers (for controlled temperature and humidity)

-

Photostability chamber

-

Amber glass vials with inert caps

-

Analytical balance

-

HPLC system with a suitable column and detector (e.g., UV)

-

Reference standards for this compound and any known potential impurities

Methodology:

-

Initial Characterization:

-

Perform initial analysis of the this compound batch for purity (e.g., by HPLC), appearance, and moisture content. This will serve as the time-zero data point.

-

-

Sample Preparation:

-

Accurately weigh samples of this compound into amber glass vials.

-

Prepare multiple sets of samples for each storage condition and time point.

-

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Photostability: Expose samples to a light source according to ICH Q1B guidelines. Include a dark control stored under the same temperature conditions.

-

Forced Degradation (Stress Testing):

-

Acidic: Reflux in a dilute acid (e.g., 0.1 N HCl).

-

Basic: Reflux in a dilute base (e.g., 0.1 N NaOH).

-

Oxidative: Treat with a dilute oxidizing agent (e.g., 3% H₂O₂).

-

Thermal: Heat at an elevated temperature (e.g., 80°C).

-

-

-

Time Points:

-

Long-term: 0, 3, 6, 9, 12, 18, 24 months.

-

Accelerated: 0, 1, 2, 3, 6 months.

-

Photostability: After the specified exposure period.

-

Forced Degradation: At appropriate intervals to observe degradation.

-

-

Analysis:

-

At each time point, remove a set of samples from each storage condition.

-

Visually inspect for any changes in appearance.

-

Perform HPLC analysis to determine the purity of this compound and quantify any degradation products.

-

The HPLC method should be stability-indicating, meaning it can separate the active ingredient from its degradation products.

-

-

Data Evaluation:

-

Compare the results at each time point to the initial (time-zero) data.

-

Identify and, if possible, characterize any significant degradation products.

-

Determine the rate of degradation under each condition.

-

Establish a retest period or shelf life based on the long-term stability data.

-

References

- 1. 2-Amino-3-Bromopyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price & COA [pipzine-chem.com]

- 2. 2-Amino-3-bromopyridine | C5H5BrN2 | CID 817700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-氨基-3-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

Key chemical reactions involving 2-Bromo-3-pyridinamine

An In-depth Technical Guide to the Core Chemical Reactions of 2-Bromo-3-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a bromine atom at the electron-deficient C2 position and an amino group at the C3 position, allows for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of the key chemical reactions involving this compound, with a focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as the copper-catalyzed Ullmann condensation. Detailed experimental protocols, quantitative data summaries, and visual diagrams of reaction mechanisms and workflows are presented to facilitate its practical application in research and development.

Introduction

The pyridine (B92270) scaffold is a ubiquitous motif in a vast number of pharmaceuticals and biologically active compounds. The functionalization of the pyridine ring is therefore a critical aspect of drug design and lead optimization. This compound serves as a versatile precursor, offering two distinct reactive sites: the C-Br bond, which is highly susceptible to metal-catalyzed cross-coupling reactions, and the nucleophilic amino group, which can undergo various modifications.[1] This dual reactivity enables the strategic construction of complex molecular architectures, making it an invaluable intermediate for synthesizing targeted therapies for a range of diseases.[1] This document details the most significant and synthetically useful reactions of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, primarily due to the reactivity of the C2-bromine substituent.[2]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating C-C bonds by reacting an organohalide with an organoboron species, typically a boronic acid or its ester.[3] This reaction is fundamental for synthesizing biaryl and heteroarylpyridines, which are prevalent in many drug scaffolds.[4][5] The electron-deficient nature of the C2 position on the pyridine ring makes the C-Br bond highly susceptible to the initial oxidative addition step in the catalytic cycle, often leading to efficient coupling.[2]

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid (various) | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | 60-85 | [4] |

| 2-Bromopyridine derivative | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | N/A | [6] |

| Aryl Bromide | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1-1.5) | Phosphite/Phosphine (B1218219) Oxide | KF | Dioxane | 80-100 | 12-24 | 74-82 | [7] |

Note: The data presented is for structurally similar bromopyridine amines and serves as a representative guideline for this compound.

This protocol is adapted from established procedures for similar bromopyridine derivatives.[5][6]

-

Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed anhydrous solvent (e.g., 1,4-Dioxane, Toluene) and water if a biphasic system is used (typically a 4:1 to 10:1 organic solvent to water ratio) via syringe.[5]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired biarylpyridine.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling amines with aryl halides.[8] This reaction is exceptionally useful for synthesizing substituted aminopyridines, which are key structures in many pharmaceuticals. The reaction is known for its broad substrate scope and functional group tolerance.[9][10]

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOBut | Toluene (B28343) | 80 | 4 | 60 | [11] |

| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ | dppp | NaOBut | Toluene | 80 | N/A | 55-98 | [12] |

| 2-Bromo-3-methoxypyridine | Amine (various) | Pd₂(dba)₃ | SPhos, PPh₃ | NaOBut | Toluene | 100 | 12-24 | N/A | [13] |

Note: The data presented is for structurally similar bromopyridines and serves as a representative guideline for this compound.

This protocol is adapted from established procedures for 2-bromopyridines.[11][13]

-

Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube or sealed tube with the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOBut).

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired amine coupling partner (1.2 equiv.).

-

Solvent Addition: Add an anhydrous solvent, such as toluene or dioxane, via syringe.

-

Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (typically 80-120 °C). Stir vigorously for the required time (often 4-24 hours).[11][13]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.[13]

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Ullmann Condensation: Copper-Catalyzed C-N and C-O Bond Formation

The Ullmann condensation is a classical copper-promoted cross-coupling reaction for forming C-N (Goldberg reaction) and C-O (Ullmann ether synthesis) bonds.[14] While often requiring harsher conditions (higher temperatures and polar solvents) than its palladium-catalyzed counterparts, modern advancements have introduced milder protocols using soluble copper catalysts and ligands.[14][15] It serves as a valuable alternative, particularly in cases where palladium catalysts may be unsuitable or for large-scale industrial syntheses.[16]

| Aryl Halide | Nucleophile | Catalyst (equiv.) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aryl Iodide | Aniline | CuI (0.25) | N,N'-dimethylethylenediamine | K₃PO₄ | Toluene | 100 | 12 | High | [16] |

| o-Bromobenzoic acid | Diketones/Malonates | Cu-bronze (cat.) | None | Sodium | N/A | High | N/A | N/A | [15] |

| Aryl Bromide | Phenol | CuCl (cat.) | Glyoxal bis(phenylhydrazone) | Cs₂CO₃ | Toluene | 110 | 24 | Good-Exc. | [15] |

Note: This data provides general conditions for Ullmann-type reactions and may require optimization for this compound.

This protocol is based on modern, general procedures for Ullmann C-N coupling.[16]

-

Preparation: To a reaction vessel, add this compound (1.0 equiv.), the amine or alcohol nucleophile (2.0 equiv.), copper(I) iodide (CuI, 0.25 equiv.), a ligand such as N,N'-dimethylethylenediamine (0.5 equiv.), and a base like potassium phosphate (B84403) (K₃PO₄, 4.0 equiv.).

-

Solvent and Degassing: Suspend the mixture in a high-boiling solvent like toluene or DMF and degas the system by bubbling with an inert gas.

-

Reaction: Heat the mixture to the required temperature (often 100 °C or higher) under a nitrogen atmosphere for 12-24 hours.[16]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After cooling, filter the resulting mixture to remove insoluble salts and the catalyst. Concentrate the filtrate.

-

Purification: Purify the resulting residue by silica gel column chromatography to obtain the desired product.

General Experimental Workflow

The successful execution of metal-catalyzed cross-coupling reactions relies on a systematic and careful experimental setup, particularly with regard to maintaining an inert atmosphere to protect the catalyst.

Caption: A generalized workflow for a typical cross-coupling experiment.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its reactivity in cornerstone reactions such as the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation provides medicinal chemists and drug development professionals with reliable and adaptable pathways to novel molecular entities. The protocols and data summarized in this guide offer a solid foundation for the strategic application of this compound in the synthesis of next-generation pharmaceuticals. Careful selection of catalysts, ligands, and reaction conditions is paramount to achieving high yields and purity, thereby accelerating the drug discovery process.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 15. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 16. organic-synthesis.com [organic-synthesis.com]

2-Bromo-3-pyridinamine: A Versatile Building Block in the Synthesis of Biologically Active Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-pyridinamine is a key heterocyclic building block in organic synthesis, prized for its utility in the construction of a diverse array of complex molecules, particularly those with applications in medicinal chemistry. The strategic placement of the bromine atom and the amino group on the pyridine (B92270) ring allows for selective functionalization through a variety of cross-coupling and condensation reactions. This guide provides a comprehensive overview of the physicochemical properties, key synthetic applications, and detailed experimental protocols for this compound. Furthermore, it explores the role of this scaffold in the synthesis of kinase inhibitors, with a particular focus on the PIM-1 signaling pathway, a critical target in oncology.

Physicochemical Properties

This compound, also known as 2-amino-3-bromopyridine, is a solid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₅H₅BrN₂ | [1] |

| Molecular Weight | 173.01 g/mol | [1] |

| CAS Number | 13534-99-1 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 63-67 °C | [2] |

| Boiling Point | ~257-259 °C | |

| Solubility | Slightly soluble in water; Soluble in common organic solvents like ethanol (B145695) and dichloromethane. | |

| Density | ~1.7-1.8 g/cm³ (estimated) | |

| pKa (conjugate acid) | ~3-4 (estimated for the pyridine nitrogen) |

Core Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from the presence of two key functional groups: a reactive bromine atom at the 2-position and a nucleophilic amino group at the 3-position. This arrangement allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound. In the case of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position, leading to the synthesis of bipyridinyl and related structures. These motifs are prevalent in many biologically active molecules.[3][4]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction can be used to further functionalize the 2-position of the pyridine ring by introducing substituted amino groups. While the primary amino group at the 3-position can also react, selective protection strategies can be employed to direct the reaction to the desired position.[5][6]

Synthesis of Fused Heterocyclic Systems

The vicinal amino and bromo functionalities of this compound make it an ideal starting material for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[7][8] The synthesis typically involves an initial cross-coupling reaction at the 2-position, followed by cyclization involving the amino group at the 3-position.

Experimental Protocols

The following sections provide detailed experimental protocols for key reactions involving this compound. These protocols are based on established methodologies for similar substrates and can be adapted and optimized for specific target molecules.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reaction Scheme:

A typical Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.0 mmol, 173 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

1,4-Dioxane (B91453) (8 mL)

-

Water (2 mL)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a Schlenk flask, add this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

-

Add 1,4-dioxane and water to the flask.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-2-phenylpyridine.

Buchwald-Hartwig Amination of this compound with Aniline (B41778)

Reaction Scheme:

A typical Buchwald-Hartwig amination reaction.

Materials:

-

This compound (1.0 mmol, 173 mg)

-

Aniline (1.2 mmol, 112 mg)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)

-

XPhos (0.04 mmol, 19 mg)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)

-

Anhydrous toluene (10 mL)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.

-

Add this compound and aniline to the tube.

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Kinase Inhibitors

A significant application of this compound is in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known for their potent kinase inhibitory activity.[10][11][12] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

General Synthetic Workflow for Pyrido[2,3-d]pyrimidines

The synthesis of a pyrido[2,3-d]pyrimidine scaffold from this compound typically follows a multi-step sequence. A general workflow is outlined below.

General workflow for the synthesis of kinase inhibitors.

PIM-1 Kinase as a Therapeutic Target

The PIM kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers.[13][14] PIM-1, in particular, is a key regulator of cell survival, proliferation, and apoptosis. Its signaling pathway is often activated in response to cytokine signaling through the JAK/STAT pathway.[15][16]

PIM-1 Signaling Pathway:

The PIM-1 signaling pathway is a complex network of interactions that ultimately promotes cell survival and proliferation. A simplified representation of this pathway is shown below.

Simplified PIM-1 signaling pathway.

Inhibitors of PIM-1 kinase, often based on the pyrido[2,3-d]pyrimidine scaffold, can block this pathway, leading to cell cycle arrest and apoptosis in cancer cells. The development of selective and potent PIM-1 inhibitors is an active area of research in oncology.[17][18]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for the efficient construction of complex heterocyclic molecules, particularly those with significant biological activity. The ability to readily participate in key transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as its utility in the synthesis of fused ring systems like pyrido[2,3-d]pyrimidines, makes it an indispensable tool for medicinal chemists and drug discovery professionals. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel therapeutic agents targeting a range of diseases.

References

- 1. 2-Amino-3-bromopyridine | C5H5BrN2 | CID 817700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-3-bromopyridine 97 13534-99-1 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. PIM1 - Wikipedia [en.wikipedia.org]

- 14. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Applications of 2-Bromo-3-pyridinamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-pyridinamine is a pivotal heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique substitution pattern, featuring a reactive bromine atom and a nucleophilic amino group, allows for facile and regioselective functionalization. This technical guide provides an in-depth overview of the core applications of this compound, with a particular focus on its role in the development of kinase inhibitors for oncology. We present a summary of quantitative biological data, detailed experimental protocols for key synthetic transformations, and visualizations of relevant signaling pathways to empower researchers in their drug discovery and development endeavors.

Introduction: The Strategic Importance of the this compound Scaffold

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. The introduction of a bromine atom at the 2-position and an amino group at the 3-position, as in this compound, creates a highly valuable synthetic intermediate. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. The adjacent amino group can participate in cyclization reactions to form fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are prominent cores in many kinase inhibitors. This guide will explore the synthetic utility and biological significance of this versatile molecule.

Key Synthetic Transformations

The strategic functionalization of the this compound core is central to its application in drug discovery. The following sections detail the protocols for the most critical synthetic reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, it is primarily used to introduce aryl or heteroaryl moieties at the 2-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

-

-

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-aryl-3-aminopyridine derivative.[1][2][3][4]

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl or N-heteroaryl derivatives from this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

-

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

-

Ligand (e.g., BINAP, 0.06 eq)

-

Base (e.g., NaOtBu, 1.4 eq)

-

Anhydrous solvent (e.g., Toluene)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.

-

Add the anhydrous solvent, followed by this compound and the amine.

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

-

After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with brine and dry the organic layer over MgSO₄.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired 2-(N-substituted-amino)-3-aminopyridine.

-

Applications in Kinase Inhibitor Development

A significant application of this compound is in the synthesis of kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). The pyrido[2,3-d]pyrimidine (B1209978) scaffold, readily accessible from this compound derivatives, is a common core in many of these inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[5] Inhibitors of CDKs, therefore, represent a major class of anticancer agents. The 2-amino-3-substituted pyridine motif can be elaborated into pyrido[2,3-d]pyrimidines that mimic the hinge-binding interactions of ATP in the kinase domain.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR signaling pathway is another critical target in oncology. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation. Pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against EGFR.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative compounds derived from scaffolds accessible from this compound.

Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 5a | HepG-2 | 0.3 | [6] |

| PC-3 | 6.6 | [6] | |

| HCT-116 | 7.0 | [6] | |

| Compound 1 | MCF-7 | 3.98 | [7] |

| Compound 7 | HeLa | 9.72 | [7] |

Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

| Compound ID | Kinase Target | IC₅₀ (µM) | Reference |

| 5a | PDGFRβ | Inhibition at 50 & 100 µM | [6] |

| EGFR | Inhibition at 50 & 100 µM | [6] | |

| CDK4/cyclin D1 | Inhibition at 50 & 100 µM | [6] | |

| Compound 1 | EGFRʷᵗ | 0.093 | [7] |

| EGFRᵗ⁷⁹⁰ᵐ | 0.174 | [7] |

Signaling Pathways and Experimental Workflows

Understanding the biological context of drug action is crucial. The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by kinase inhibitors and a typical experimental workflow.

Conclusion

This compound is a cornerstone synthetic intermediate with broad applicability in medicinal chemistry. Its utility in constructing complex heterocyclic systems, particularly the pyrido[2,3-d]pyrimidine scaffold, has positioned it as a valuable starting material for the development of novel kinase inhibitors. The robust and versatile chemistry of this compound, coupled with the significant biological activity of its derivatives, ensures its continued importance in the quest for new therapeutic agents. This guide provides a foundational resource for researchers looking to harness the potential of this powerful building block in their drug discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 6. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Genesis of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 2-Bromo-3-pyridinamine

For researchers, scientists, and professionals in drug development, an in-depth understanding of the foundational molecules in medicinal chemistry is paramount. 2-Bromo-3-pyridinamine, a seemingly simple substituted pyridine (B92270), has emerged as a critical intermediate in the synthesis of a multitude of pharmacologically active compounds. This technical guide delves into the historical discovery of this versatile molecule and provides a comprehensive overview of its synthetic evolution, complete with detailed experimental protocols and comparative data.

Discovery and Early Synthesis: The Pioneering Work of C. Rath (1928)

The first documented synthesis of this compound dates back to 1928, credited to the work of C. Rath, published in the Berichte der deutschen chemischen Gesellschaft. The pioneering method involved the direct bromination of 2-aminopyridine (B139424). This electrophilic aromatic substitution reaction, while foundational, presented challenges in controlling regioselectivity, a common theme in the chemistry of substituted pyridines.

The amino group at the 2-position of the pyridine ring is an activating group, directing incoming electrophiles to the ortho (position 3) and para (position 5) positions. Consequently, the direct bromination of 2-aminopyridine often yields a mixture of 2-amino-3-bromopyridine (B76627) and 2-amino-5-bromopyridine, along with the potential for di-substituted products like 2-amino-3,5-dibromopyridine. The separation of these isomers posed a significant challenge for early 20th-century chemists.

Historical Experimental Protocol: Direct Bromination of 2-Aminopyridine

While the original 1928 publication provides the initial breakthrough, detailed modern protocols offer a clearer, reproducible method that likely mirrors the principles of the original discovery. The following is a representative procedure for the direct bromination of 2-aminopyridine.

Materials:

-

2-Aminopyridine

-

Liquid Bromine

-

Acetic Acid

-

Sodium Hydroxide (B78521) solution

-

Organic Solvent (e.g., Dichloromethane or Chloroform)

-

Water

Procedure:

-

2-Aminopyridine is dissolved in a suitable organic solvent.

-

The solution is cooled to 0°C with constant stirring.

-

A solution of liquid bromine in the same solvent is added dropwise to the cooled 2-aminopyridine solution. The temperature is carefully maintained at or below 0°C during the addition.

-

After the addition of bromine is complete, the reaction mixture is gradually warmed to a specific temperature (e.g., 10-20°C) and stirred for a defined period to allow the reaction to proceed.

-

The reaction mixture is then neutralized by the addition of a sodium hydroxide solution.

-

The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.

-

The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product, a mixture of isomers, is then purified, typically by fractional distillation or crystallization, to isolate the desired this compound.

Modern Synthetic Methodologies

Over the decades, significant efforts have been made to improve the synthesis of this compound, focusing on enhancing yield, regioselectivity, and operational simplicity. These modern methods often build upon the foundational direct bromination approach but with refined conditions and reagents.

One notable contemporary method is detailed in Chinese Patent CN103664765A, which provides a clear and efficient procedure for the synthesis of 2-amino-3-bromopyridine. This method involves a carefully controlled addition of bromine to 2-aminopyridine in an organic solvent, followed by the addition of acetic acid.

Detailed Experimental Protocol (from CN103664765A)[1]

Materials:

-

2-Aminopyridine (PA)

-

Organic Solvent

-

Liquid Bromine

-

Acetic Acid

-

Sodium Hydroxide solution

-

Water

Procedure:

-

Dissolve 2-aminopyridine in an organic solvent and stir at a temperature below 0°C.

-

Add half of the total liquid bromine dropwise.

-

Increase the temperature to 10-20°C and add acetic acid dropwise.

-

Cool the mixture back down to below 0°C and add the remaining half of the liquid bromine dropwise.